6-Ethyl-2-phenylindolizine
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Overview
Description
6-Ethyl-2-phenylindolizine is a nitrogen-containing heterocyclic compound belonging to the indolizine family. Indolizines are known for their unique structural and electronic properties, which make them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features an indolizine core with ethyl and phenyl substituents at positions 6 and 2, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-phenylindolizine can be achieved through several methods, including classical and modern approaches. One common method involves the cyclization of 2-alkylpyridines with appropriate electrophiles. For instance, the reaction between 2-ethylpyridine and phenylacetylene in the presence of a palladium catalyst can yield this compound . Another approach involves the use of radical cyclization/cross-coupling reactions, which offer high atom- and step-economy .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as those involving palladium or nickel catalysts, are commonly employed due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Reduced indolizine derivatives.
Substitution: Functionalized indolizine derivatives.
Scientific Research Applications
6-Ethyl-2-phenylindolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-phenylindolizine involves its interaction with specific molecular targets and pathways. The compound’s planar electronic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes . Additionally, it may inhibit key enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
6-Ethyl-2-phenylindolizine can be compared with other indolizine derivatives, such as:
2-Phenylindolizine: Lacks the ethyl substituent at position 6, resulting in different electronic and steric properties.
6-Methyl-2-phenylindolizine: Features a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
2-Arylindolizines: Substituted with different aryl groups, offering diverse electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other indolizine derivatives.
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
6-ethyl-2-phenylindolizine |
InChI |
InChI=1S/C16H15N/c1-2-13-8-9-16-10-15(12-17(16)11-13)14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
InChI Key |
ZOTZLJLIJRDAKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C=C(C=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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